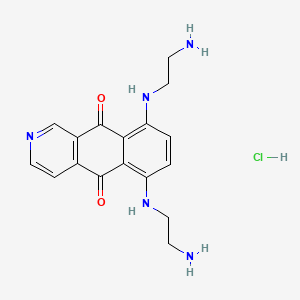

Pixantrone hydrochloride

Description

Properties

CAS No. |

175989-38-5 |

|---|---|

Molecular Formula |

C17H20ClN5O2 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;hydrochloride |

InChI |

InChI=1S/C17H19N5O2.ClH/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1H |

InChI Key |

NXSHYUUREPUCRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Aza-Anthracenediones: A Deep Dive into DNA Intercalation and Topoisomerase II Inhibition for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-anthracenediones represent a promising class of synthetic anticancer agents structurally related to the anthracenedione mitoxantrone. These compounds exert their cytotoxic effects primarily through two interconnected mechanisms: intercalation into DNA and inhibition of topoisomerase II. This dual mode of action leads to the formation of stable drug-DNA-enzyme complexes, resulting in DNA strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of aza-anthracenediones, focusing on their interaction with DNA and inhibition of topoisomerase II, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The planar aromatic core of aza-anthracenediones allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[1][2] This interaction alters the DNA structure, which can interfere with DNA replication and transcription. More critically, this intercalation serves to stabilize the covalent complex formed between topoisomerase II and DNA.

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Aza-anthracenediones act as "topoisomerase poisons" by trapping the enzyme in its cleavage complex with DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks. These persistent DNA lesions activate cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, culminate in the induction of apoptosis.

The position of the nitrogen atom(s) within the anthracenedione scaffold is a critical determinant of the compound's biological activity. Studies have shown that 2-aza-anthracenediones are significantly more potent in terms of cytotoxicity and exhibit a higher affinity for DNA compared to their 1-aza or di-aza counterparts.[2] The affinity of DNA binding for 2-aza compounds can be five to seven times greater than that of the 1-aza or di-aza derivatives.[2]

Quantitative Data on Aza-Anthracenedione Activity

The following tables summarize key quantitative data for representative aza-anthracenediones, providing a basis for comparison of their cytotoxic, DNA binding, and topoisomerase II inhibitory activities.

Table 1: Cytotoxicity of Aza-Anthracenediones in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Pixantrone (B1662873) | K562 (Human leukemia) | 0.10 | [3] |

| K/VP.5 (Etoposide-resistant K562) | 0.57 | [3] | |

| BBR 2778 | L1210 (Murine leukemia) | Data suggests high potency | [4] |

| BBR 2828 | L1210 (Murine leukemia) | Data suggests high potency | [4] |

| BBR 2378 | L1210 (Murine leukemia) | Data suggests lower potency | [4] |

Table 2: DNA Binding Affinity of Aza-Anthracenediones

| Compound | Method | Apparent Binding Constant (Kapp) | Reference |

| Pixantrone | Ethidium (B1194527) Bromide Displacement | 1.25 ± 0.32 µM | [5] |

| Mitoxantrone | Ethidium Bromide Displacement | 83 ± 3 nM | [5] |

| 2-Aza-anthracenediones | Spectral Shift Assay | 5-7 fold higher affinity than 1-aza or di-aza derivatives | [2] |

Table 3: Topoisomerase II Inhibition by Aza-Anthracenediones

| Compound | Assay | Target | IC50 (µM) | Reference |

| Pixantrone | DNA Cleavage Assay | Topoisomerase IIα & IIβ | Induces linear DNA formation | [3] |

| Aza-derivatives | DNA Cleavage Stimulation | Topoisomerase II | Reduced ability compared to mitoxantrone | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel aza-anthracenedione analogs.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which involves the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

5x Loading dye

-

Ethidium bromide or other DNA stain

-

Test compound

Protocol:

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x topoisomerase II reaction buffer, ATP, and kDNA.

-

Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding purified topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5x loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.

DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

ATP solution (optional, as some poisons do not require it)

-

SDS solution

-

Proteinase K

-

Loading dye

-

Agarose

-

Ethidium bromide or other DNA stain

-

Test compound

Protocol:

-

Set up reaction mixtures containing supercoiled plasmid DNA and 10x topoisomerase II reaction buffer.

-

Add the test compound at various concentrations.

-

Add purified topoisomerase II enzyme and incubate at 37°C for 30 minutes.

-

Add SDS and proteinase K to dissociate the enzyme from the DNA and digest the protein, leaving the covalently linked DNA breaks. Incubate further at 37°C for 30 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

-

Stain the gel and visualize. An increase in the linear DNA band with increasing compound concentration indicates a topoisomerase II poison.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

Test compound

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Molecular and Cellular Consequences

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with aza-anthracenedione activity.

Caption: Mechanism of action of aza-anthracenediones.

Caption: Experimental workflow for evaluating aza-anthracenediones.

Caption: DNA damage response pathway activated by aza-anthracenediones.

Cellular Uptake and Efflux

The efficacy of aza-anthracenediones is also influenced by their ability to enter and accumulate in cancer cells. Cellular uptake can occur through passive diffusion, while efflux is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[7][8] Overexpression of these transporters can lead to multidrug resistance by actively pumping the drugs out of the cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. Understanding the interaction of novel aza-anthracenediones with these transporters is crucial for predicting and overcoming potential drug resistance.

Conclusion

Aza-anthracenediones are a potent class of anticancer agents that target fundamental cellular processes. Their ability to intercalate into DNA and poison topoisomerase II leads to the generation of cytotoxic DNA double-strand breaks, ultimately inducing apoptosis in cancer cells. The structure-activity relationships within this class of compounds, particularly the influence of the nitrogen position, offer opportunities for the rational design of new analogs with improved efficacy and reduced side effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of aza-anthracenediones as valuable additions to the arsenal (B13267) of cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Correlation of DNA reactivity and cytotoxicity of a new class of anticancer agents: aza-anthracenediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase II DNA cleavage stimulation, DNA binding activity, cytotoxicity, and physico-chemical properties of 2-aza- and 2-aza-oxide-anthracenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Pharmacological Profile of Pixantrone Dimaleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone (B1662873) dimaleate (referred to as pixantrone hereafter) is a novel aza-anthracenedione, structurally analogous to anthracenediones like mitoxantrone (B413). It has been developed with the primary objective of retaining potent antitumor efficacy while mitigating the dose-limiting cardiotoxicity associated with traditional anthracyclines. This technical guide provides a comprehensive overview of the preclinical pharmacological properties of pixantrone, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development.

Mechanism of Action

Pixantrone exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting DNA integrity and cellular replication processes. The core mechanisms include:

-

Topoisomerase II Inhibition: Pixantrone acts as a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, pixantrone leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[3]

-

DNA Intercalation and Adduct Formation: The planar structure of pixantrone allows it to intercalate between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[2][3] Furthermore, pixantrone can be activated by formaldehyde (B43269) to form covalent DNA adducts, which represent another form of cytotoxic DNA lesion.[4]

These actions collectively trigger the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

In Vitro Cytotoxicity

The cytotoxic potential of pixantrone has been evaluated across a range of human cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) reported a median relative IC50 value of 54 nM, with a range from <3 nM to 1.03 μM, following a 96-hour continuous exposure.[5] This demonstrates potent cytotoxic activity against various tumor types in vitro.

| Cell Line Panel | Median Relative IC50 (nM) |

| Overall PPTP Panel | 54 |

| Ewing Sarcoma | 14 |

| Rhabdomyosarcoma | 412 |

Table 1: In Vitro Cytotoxicity of Pixantrone in PPTP Cell Line Panels[5]

Preclinical In Vivo Efficacy

The antitumor activity of pixantrone has been demonstrated in various preclinical xenograft models. In these studies, pixantrone has shown significant efficacy in inhibiting tumor growth and improving survival.

Experimental Protocol: In Vivo Xenograft Studies

A common experimental design for evaluating the in vivo efficacy of pixantrone involves the following steps:

-

Animal Model: CB17SC scid−/− female mice are typically used.

-

Tumor Implantation: Human tumor cells (e.g., Wilms tumors, Ewing sarcomas, rhabdomyosarcomas) are subcutaneously implanted into the mice.

-

Treatment Regimen: Once tumors reach a specified volume, mice are randomized into control and treatment groups. Pixantrone is administered intravenously (IV) at a defined dose and schedule. A frequently used regimen is 7.5 mg/kg administered on a q4d x 3 schedule (every four days for three doses).[5]

-

Efficacy Endpoints: Tumor volumes are measured regularly to assess tumor growth inhibition. Event-free survival (EFS) is another key endpoint, defined as the time for tumors to reach a predetermined size.

In studies conducted by the PPTP, pixantrone induced significant differences in EFS distribution compared to control groups in 2 out of 8 solid tumor xenografts tested.[5] Notably, a complete response was observed in one Wilms tumor xenograft model.[5]

Reduced Cardiotoxicity Profile

A hallmark of pixantrone's preclinical profile is its significantly reduced cardiotoxicity compared to other anthracyclines and anthracenediones. This improved safety profile is attributed to key structural differences that limit the generation of reactive oxygen species (ROS) and iron-mediated cardiac damage.

-

Lack of Iron Binding: Unlike doxorubicin (B1662922), pixantrone's structure prevents it from chelating iron, thereby inhibiting the Fenton reaction and the subsequent production of highly damaging hydroxyl radicals in cardiac tissue.[1]

-

Reduced ROS Formation: Preclinical studies have shown that pixantrone does not significantly promote the formation of ROS.[2]

-

Selective Targeting of Topoisomerase IIα: There is evidence to suggest that pixantrone may exhibit some selectivity for topoisomerase IIα, the isoform predominantly found in proliferating cancer cells, over topoisomerase IIβ, which is more abundant in cardiomyocytes.[3]

Preclinical Evidence of Reduced Cardiotoxicity

In vivo studies in mice have consistently demonstrated the favorable cardiac safety profile of pixantrone.

-

Minimal Cardiac Changes: Repeated cycles of pixantrone in mice resulted in only minimal cardiac alterations, whereas equitoxic doses of doxorubicin or mitoxantrone led to marked or severe degenerative cardiomyopathy.[6]

-

No Worsening of Pre-existing Cardiomyopathy: In mice previously treated with doxorubicin, subsequent treatment with pixantrone did not exacerbate the existing heart muscle damage.[6]

In vitro studies using neonatal rat myocytes further support these findings, showing that pixantrone is 10- to 12-fold less damaging than doxorubicin or mitoxantrone, as measured by lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage.[1]

| Agent | Cardiotoxicity Marker | Observation |

| Pixantrone | LDH Release (Neonatal Rat Myocytes) | 10- to 12-fold less damaging than Doxorubicin or Mitoxantrone[1] |

| Histopathology (Mice) | Minimal cardiac changes after repeated cycles[6] | |

| Doxorubicin/Mitoxantrone | Histopathology (Mice) | Marked or severe degenerative cardiomyopathy[6] |

Table 2: Comparative Cardiotoxicity in Preclinical Models

Signaling Pathways and Visualizations

The primary signaling pathway activated by pixantrone is the DNA Damage Response (DDR). This intricate network of cellular processes detects DNA lesions, signals their presence, and promotes either DNA repair or apoptosis.

Caption: Mechanism of action of Pixantrone leading to cell death.

Caption: Typical experimental workflow for in vivo efficacy studies.

Conclusion

The preclinical data for pixantrone dimaleate strongly support its profile as a potent anticancer agent with a significantly improved cardiac safety profile compared to earlier anthracyclines and anthracenediones. Its robust in vitro cytotoxicity and in vivo efficacy in various tumor models, combined with a clear mechanism of action centered on DNA damage, underscore its clinical potential. This technical guide provides a consolidated resource of the key preclinical findings, which should aid researchers and drug development professionals in further exploring the therapeutic applications of this promising agent.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pixantrone - Wikipedia [en.wikipedia.org]

Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Pixantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone (B1662873), an aza-anthracenedione derivative, is a promising chemotherapeutic agent with a distinct pharmacological profile compared to traditional anthracyclines. While its role as a topoisomerase II poison is well-documented, a growing body of evidence reveals a multifaceted mechanism of action involving several other molecular targets. This technical guide provides a comprehensive overview of these alternative targets, focusing on direct DNA interactions, induction of mitotic catastrophe, and modulation of inflammatory signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer researchers a thorough understanding of Pixantrone's complex biology and to facilitate further investigation into its therapeutic potential.

Direct DNA Interactions: Intercalation, Adduct Formation, and AP Site Binding

Pixantrone engages with DNA through multiple mechanisms, contributing to its cytotoxic effects independently of topoisomerase II inhibition.

DNA Intercalation

Pixantrone is a potent DNA intercalator, inserting itself between base pairs of the DNA double helix.[1] This interaction is stronger than that of doxorubicin (B1662922) and is a critical prerequisite for its other DNA-targeted activities.[2]

Experimental Protocol: Assessing DNA Intercalation via Thermal Denaturation (Tm) Assay [2]

-

Preparation of DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris, pH 7.5).

-

Incubation with Pixantrone: Aliquot the DNA solution and add increasing concentrations of Pixantrone. Incubate the mixtures to allow for binding.

-

Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined for each Pixantrone concentration. An increase in Tm is indicative of DNA stabilization due to intercalation. The change in melting temperature (ΔTm) is plotted against the drug concentration.

Experimental Protocol: Ethidium (B1194527) Bromide Displacement Assay [2]

-

Preparation of DNA-Ethidium Bromide Complex: Prepare a solution containing calf thymus DNA and ethidium bromide in a buffer (e.g., 10 mM Tris, 100 mM NaCl, 20 mM MgCl2, pH 7.2). Ethidium bromide fluoresces strongly when intercalated into DNA.

-

Addition of Pixantrone: Add increasing concentrations of Pixantrone to the DNA-ethidium bromide complex.

-

Fluorescence Measurement: Measure the fluorescence of the solution (excitation ~544 nm, emission ~590 nm) after each addition of Pixantrone.

-

Data Analysis: The displacement of ethidium bromide by Pixantrone results in a decrease in fluorescence. The concentration of Pixantrone that causes a 50% reduction in fluorescence (C50) can be used to determine the apparent association constant (Kapp).

Formaldehyde-Activated DNA Adduct Formation

A key and distinct mechanism of Pixantrone is its ability to form covalent adducts with DNA upon activation by formaldehyde (B43269).[3][4] These adducts are more stable and form more readily than those produced by the related compound, mitoxantrone (B413).[5] This process creates "virtual" interstrand crosslinks that can block DNA replication and transcription.[6]

Experimental Protocol: In Vitro DNA Crosslinking Assay [3][4]

-

Reaction Mixture: Combine linearized plasmid DNA (e.g., pCC1) with the desired concentrations of Pixantrone and formaldehyde in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours to overnight) to allow for adduct formation.

-

Denaturation: Denature the DNA by adding a denaturing solution (e.g., formamide) and heating.

-

Gel Electrophoresis: Separate the DNA fragments on an agarose (B213101) gel. Covalently crosslinked DNA will renature and migrate as double-stranded DNA, while non-crosslinked DNA will remain single-stranded.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) or use radiolabeled DNA and visualize using phosphorimaging. The intensity of the double-stranded DNA band is quantified to determine the extent of crosslinking.

Caption: Workflow for detecting Pixantrone-DNA adducts.

Interaction with Apurinic/Apyrimidinic (AP) Sites

Pixantrone can interact with and cleave DNA at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[7] However, it is significantly less potent in this activity compared to mitoxantrone.[8] Pixantrone also inhibits the DNA repair enzyme AP endonuclease 1 (APE1), which is responsible for repairing AP sites.[8]

Experimental Protocol: APE1 Inhibition Assay [8]

-

DNA Substrate: Use a fluorescently labeled synthetic oligonucleotide containing a single AP site.

-

Reaction Mixture: Combine the DNA substrate, APE1 enzyme, and varying concentrations of Pixantrone in a reaction buffer.

-

Incubation: Incubate the reaction at 37°C to allow for APE1-mediated cleavage of the AP site.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the DNA substrate.

-

Data Analysis: Calculate the initial rates of the reaction at different Pixantrone concentrations. The IC50 value, the concentration of Pixantrone that inhibits 50% of APE1 activity, can then be determined.

Induction of Mitotic Perturbations and Catastrophe

A significant mechanism of Pixantrone-induced cell death is through the disruption of mitosis.[2][5] Treatment with Pixantrone leads to severe chromosomal aberrations, including chromatin bridges and the formation of micronuclei.[9] This suggests that Pixantrone causes a "latent" form of DNA damage that does not activate the canonical DNA damage response checkpoints, allowing cells to enter mitosis with damaged chromosomes.[10] The subsequent aberrant cell divisions lead to mitotic catastrophe and eventual cell death.[5]

Experimental Protocol: Assessment of Mitotic Aberrations [9]

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., PANC1) and treat with various concentrations of Pixantrone for 24-48 hours.

-

Cell Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Visualize the cells using fluorescence microscopy.

-

Quantification: Score a large population of cells (e.g., >300) for the presence of mitotic aberrations, such as chromatin bridges (DNA connecting two separating daughter cells) and micronuclei (small, separate nuclei within the cytoplasm). The percentage of cells with these features is calculated for each treatment condition.

Experimental Protocol: Analysis of γH2AX Foci in Micronuclei [9]

-

Cell Culture and Treatment: Treat cells with Pixantrone as described above.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Confocal Microscopy: Acquire images using a confocal microscope to obtain high-resolution images of the nuclei and micronuclei.

-

Analysis: Observe and quantify the presence of γH2AX foci specifically within the DAPI-stained micronuclei.

Caption: Pathway of Pixantrone-induced mitotic catastrophe.

Modulation of Inflammatory Signaling: TLR4 Antagonism and NF-κB Inhibition

Beyond its direct effects on DNA and mitosis, Pixantrone has been identified as a modulator of inflammatory signaling pathways. It acts as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1] This antagonism leads to the inhibition of the downstream transcription factor NF-κB and a reduction in the secretion of the pro-inflammatory cytokine TNF-alpha.[1][11]

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a cell line that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Cell Culture and Treatment: Culture the reporter cells and pre-treat with varying concentrations of Pixantrone.

-

Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in Pixantrone-treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.

Caption: Pixantrone inhibits TLR4 signaling and NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular targets of Pixantrone discussed in this guide.

Table 1: Cytotoxicity of Pixantrone in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.10 | 72 hours | [2] |

| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.56 | 72 hours | [2] |

| MDCK | Canine Kidney Epithelial | 0.058 | 72 hours | [2] |

| MDCK/MDR (P-gp overexpressing) | Canine Kidney Epithelial | 4.5 | 72 hours | [2] |

| H9c2 (non-differentiated) | Rat Heart Myoblast | ~0.1-10 (concentration-dependent toxicity) | 48 hours | [12] |

| H9c2 (differentiated) | Rat Heart Myoblast | ~0.1-10 (concentration-dependent toxicity) | 48 hours | [12] |

| MCF-7 | Breast Cancer | IC50 for clonogenic survival: ~0.05 µM | 24 hours treatment | [13] |

| OVCAR5 | Ovarian Cancer | IC50 for clonogenic survival: 0.136 µM | 24 hours treatment | [13] |

| T47D | Breast Cancer | IC50 for clonogenic survival: ~0.03 µM | 24 hours treatment | [13] |

| MCF-10A | Non-transformed Breast Epithelial | IC50 for clonogenic survival: 0.126 µM | 24 hours treatment | [13] |

Table 2: DNA Interaction Parameters of Pixantrone

| Parameter | Method | Value | Comparison | Reference |

| DNA Intercalation | Thermal Denaturation (Tm) | 3.3-fold greater slope (ΔTm vs. conc.) than doxorubicin | Stronger DNA binder than doxorubicin | [2] |

| DNA Binding | Ethidium Bromide Displacement | C50 = 1.1 µM | - | [2] |

| AP Site Cleavage | Gel-based DNA Cleavage Assay | 12 ± 3 % product formation at 10 µM | Mitoxantrone: 82 ± 3 % at 10 µM | [8] |

| APE1 Inhibition | Fluorescence-based Assay | IC50 = 20 ± 9 µM | Mitoxantrone: IC50 ≈ 0.5 µM | [8] |

| DNA Adduct Formation | In Vitro Crosslinking Assay | 10- to 100-fold greater propensity than mitoxantrone | More efficient than mitoxantrone | [3] |

| DNA Adduct Stability | In Vitro Crosslinking Assay | Half-life at 37°C = 80 min | Mitoxantrone: half-life = 25 min | [5] |

| DNA Binding Affinity (to THF-containing DNA) | Thiazole Orange (ThO) Displacement | Apparent Kd = 1.25 ± 0.32 µM | Mitoxantrone: Apparent Kd = 83 ± 3 nM | [8] |

Table 3: Quantification of Mitotic Aberrations Induced by Pixantrone

| Cell Line | Pixantrone Concentration | Treatment Duration | % Cells with Chromatin Bridges | % Cells with Micronuclei | Reference |

| PANC1 | 25 nM | 24 hours | ~10% | ~15% | [9] |

| PANC1 | 100 nM | 24 hours | ~20% | ~25% | [9] |

| PANC1 | 25 nM | 48 hours | ~15% | ~20% | [9] |

| PANC1 | 100 nM | 48 hours | ~30% | ~40% | [9] |

Conclusion

The anti-neoplastic activity of Pixantrone is not solely attributable to its inhibition of topoisomerase II. A comprehensive understanding of its mechanism of action must encompass its significant and multifaceted interactions with DNA, its ability to induce mitotic catastrophe through a unique mechanism of latent DNA damage, and its immunomodulatory effects via the TLR4/NF-κB signaling pathway. The reduced propensity to generate reactive oxygen species further distinguishes Pixantrone from other anthracyclines and contributes to its improved cardiac safety profile. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of Pixantrone and to develop novel combination strategies for the treatment of cancer.

References

- 1. Pixantrone anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Topoisomerase Covalent Complexes in Eukaryotic Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Pixantrone in Solid Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone, a novel aza-anthracenedione, has demonstrated cytotoxic activity against a variety of cancer cell lines. While its clinical approval is primarily for hematological malignancies, its potential in treating solid tumors is an area of active investigation. This technical guide provides a comprehensive overview of the biological activity of Pixantrone in solid tumor cell lines, focusing on its mechanism of action, effects on cell viability, and the signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Mechanism of Action: Induction of Mitotic Catastrophe

Pixantrone's primary mechanism of action in solid tumor cells is the induction of mitotic catastrophe rather than classical apoptosis.[1][2] This is a distinct form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell demise.[1]

The key molecular events are:

-

Topoisomerase II Inhibition: Pixantrone acts as a topoisomerase II poison.[3] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs) during DNA replication and segregation.

-

Impaired Chromosome Segregation: The presence of unresolved DNA linkages and DSBs interferes with the proper segregation of chromosomes during mitosis.[1][2] This leads to the formation of chromatin bridges and micronuclei.[1][2]

-

Aberrant Mitosis and Cell Death: Cells treated with Pixantrone undergo multiple rounds of aberrant cell division.[1][2] This repeated failure to correctly segregate genetic material ultimately results in cell death.[1][2] Notably, this process occurs without the activation of the canonical DNA damage response or mitotic checkpoints at cytotoxic concentrations.[1][2]

Quantitative Analysis of Biological Activity

The cytotoxic effects of Pixantrone have been quantified in various solid tumor cell lines using assays that measure cell viability and proliferative capacity.

Table 1: IC50 Values of Pixantrone in Solid Tumor Cell Lines (Clonogenic Assay)

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast | 230 |

| T47D | Breast | 100 |

| MCF10A | Breast (non-transformed) | 126 |

| PANC1 | Pancreatic | 100 |

| OVCAR 5 | Ovarian | 136 |

| OVCAR 10 | Ovarian | 150 |

| PEO1 | Ovarian | 110 |

Data sourced from Beeharry et al., 2015.[2]

Experimental Protocols

Cell Viability Assessment: MTS Assay

This protocol is adapted from the methodology described by Beeharry et al. (2015).[2]

Objective: To assess the short-term anti-proliferative effects of Pixantrone.

Materials:

-

Solid tumor cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Pixantrone stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Pixantrone in complete medium.

-

Remove the medium from the wells and add 100 µL of the Pixantrone dilutions or vehicle control to the respective wells.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This protocol is based on the methods described by Beeharry et al. (2015).[2]

Objective: To determine the long-term cytotoxic effect of Pixantrone by assessing the ability of single cells to form colonies.

Materials:

-

Solid tumor cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

Pixantrone stock solution

-

Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of Pixantrone for 24 hours.

-

After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

When colonies are visible, remove the medium and wash the wells with PBS.

-

Fix the colonies with 100% methanol (B129727) for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle after Pixantrone treatment.

Materials:

-

Solid tumor cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

Pixantrone stock solution

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Pixantrone for the desired duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The primary signaling pathway affected by Pixantrone in solid tumor cells involves the disruption of topoisomerase II function, leading to mitotic catastrophe.

Caption: Pixantrone's mechanism of action leading to mitotic catastrophe.

The following diagram illustrates the general workflow for assessing the biological activity of Pixantrone in solid tumor cell lines.

Caption: Experimental workflow for studying Pixantrone's activity.

Conclusion

Pixantrone exhibits significant cytotoxic activity against a range of solid tumor cell lines. Its unique mechanism of inducing mitotic catastrophe, rather than conventional apoptosis, presents a promising avenue for cancer therapy, particularly in tumors resistant to apoptosis-inducing agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Pixantrone in the context of solid tumors. Future studies should focus on elucidating the detailed molecular players in the mitotic catastrophe pathway induced by Pixantrone and on evaluating its efficacy in in vivo models of solid tumors.

References

- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Understanding the Reduced Cardiotoxicity of Pixantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pixantrone, an aza-anthracenedione, has emerged as a promising antineoplastic agent with a significantly improved cardiac safety profile compared to traditional anthracyclines like doxorubicin (B1662922). This technical guide delves into the core molecular mechanisms underpinning the reduced cardiotoxicity of Pixantrone, providing a comprehensive overview for researchers and drug development professionals. Through a synthesis of preclinical and clinical data, this document outlines the key differentiating factors of Pixantrone, including its altered interaction with iron, reduced cellular uptake in cardiomyocytes, and selective targeting of topoisomerase II isoforms. Detailed experimental protocols and comparative data are presented to facilitate further investigation and understanding of this next-generation anticancer agent.

Core Mechanisms of Reduced Cardiotoxicity

The enhanced cardiac safety of Pixantrone can be attributed to a combination of structural and mechanistic differences compared to doxorubicin and other anthracyclines.

Inability to Chelate Iron and Mitigate Oxidative Stress

A primary driver of doxorubicin-induced cardiotoxicity is its ability to form a complex with iron (Fe³⁺). This complex catalyzes the generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to severe oxidative stress, lipid peroxidation, and damage to cellular components within cardiomyocytes.

Pixantrone was specifically designed to circumvent this issue. Its chemical structure lacks the hydroquinone (B1673460) moiety present in doxorubicin, which is essential for iron chelation[1]. Consequently, Pixantrone is unable to form these damaging iron complexes, thereby significantly reducing the induction of iron-based oxidative stress in cardiac cells[1]. While Pixantrone can produce semiquinone free radicals in enzymatic systems, this does not translate to a cellular context, likely due to its low cellular uptake[1].

dot

References

Probing the Interaction of Pixantrone Hydrochloride with DNA: A Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pixantrone (B1662873) hydrochloride, an aza-anthracenedione, is a chemotherapeutic agent known for its DNA-targeting properties. A thorough understanding of its binding mechanism to DNA is crucial for the development of more effective and less cardiotoxic anticancer drugs. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the interaction between Pixantrone and DNA, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular processes.

Core Concepts in Pixantrone-DNA Binding

Pixantrone primarily interacts with DNA through a process of intercalation , where the planar aromatic chromophore of the drug molecule inserts itself between the base pairs of the DNA double helix.[1][2][3][4][5] This intercalative binding is a key aspect of its mechanism of action.[2] Studies have revealed a preference for intercalation at 5'-CG, 5'-5MeCG, and CpA dinucleotide sequences, as well as at bulge structures within the DNA.[1][6] In addition to intercalation, there is evidence suggesting an association of Pixantrone with the minor groove of the DNA.[1]

A more complex binding mechanism has also been identified, involving the activation of Pixantrone by formaldehyde (B43269) to create covalent adducts with DNA.[7] The overall binding process is understood to involve an initial forcing apart of the DNA strands, followed by a compaction of the DNA molecule due to the neutralization of the phosphate (B84403) backbone.[2][3]

Quantitative Analysis of Binding Affinity

The strength and nature of the interaction between Pixantrone and DNA can be quantified using various spectroscopic methods. The following table summarizes key quantitative data obtained from such studies.

| Parameter | Value | Method | Experimental Conditions | Reference |

| Apparent Association Constant (Kapp) | 1.1 μM (for 50% fluorescence reduction) | Ethidium (B1194527) Bromide Displacement Assay | Calf thymus DNA (16 μg/ml), Ethidium Bromide (1.6 μM) in Tris buffer (10 mM, pH 7.2) with 100 mM NaCl and 20 mM MgCl2. | [8] |

| Apparent DNA Binding Constant | 1.25 ± 0.32 μM | Thiazole Orange Displacement Assay | Interaction with THF-containing DNA. | [4][5] |

| DNA Thermal Denaturation (ΔTm) | 3.3-fold greater slope than doxorubicin | UV-Vis Spectroscopy | Sonicated calf thymus DNA in Tris buffer (10 mM, pH 7.5). | [8] |

| IC50 (APE1 Inhibition) | 20 ± 9 μM | Fluorescence-based Assay | Inhibition of human AP endonuclease 1 (APE1) activity on AP site-containing DNA. | [4][5] |

Experimental Protocols for Spectroscopic Analysis

Detailed methodologies are critical for the reproducible and accurate assessment of drug-DNA interactions. Below are protocols for key spectroscopic techniques used in the study of Pixantrone's DNA binding.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the changes in the electronic absorption spectrum of Pixantrone upon binding to DNA. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorbance) are indicative of intercalation.

Protocol:

-

Prepare a stock solution of Pixantrone hydrochloride in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.

-

Perform a titration by keeping the concentration of Pixantrone constant while incrementally adding aliquots of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate for a specified time (e.g., 5 minutes).

-

Record the UV-Visible absorption spectrum of the solution over a relevant wavelength range (e.g., 220-700 nm).

-

Correct the spectra for the absorbance of free DNA.

-

Analyze the changes in absorbance and the wavelength of maximum absorption to determine binding parameters.

Fluorescence Spectroscopy: Ethidium Bromide Displacement Assay

This assay is based on the principle that Pixantrone can displace the fluorescent intercalator ethidium bromide from its complex with DNA, leading to a quenching of the fluorescence signal.

Protocol:

-

Prepare a solution of DNA (e.g., 16 μg/ml calf thymus DNA) and ethidium bromide (e.g., 1.6 μM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, with 100 mM NaCl and 20 mM MgCl2).

-

Incubate the solution to allow for the formation of the DNA-ethidium bromide complex, which exhibits strong fluorescence.

-

Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).

-

Add increasing concentrations of this compound to the solution.

-

After each addition, allow the mixture to equilibrate.

-

Measure the decrease in fluorescence intensity at the emission maximum of the DNA-ethidium bromide complex (around 600 nm).

-

The concentration of Pixantrone that causes a 50% reduction in fluorescence can be used to estimate the apparent binding constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon drug binding. Intercalation of a drug can induce changes in the CD spectrum of DNA. While specific protocols for Pixantrone are not detailed in the provided results, a general methodology for the related compound mitoxantrone (B413) can be adapted.[9][10]

Protocol:

-

Prepare solutions of DNA and Pixantrone in a suitable buffer (e.g., phosphate buffer).

-

Record the CD spectrum of the free DNA in the range of 220-320 nm, which shows a characteristic positive band around 275 nm and a negative band around 245 nm.

-

Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of Pixantrone.

-

Incubate the mixtures to allow for binding.

-

Record the CD spectra for each mixture.

-

Analyze the changes in the ellipticity and the position of the CD bands to infer the mode of binding and its effect on DNA conformation.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for spectroscopic analysis of Pixantrone-DNA binding.

Caption: Proposed mechanism of this compound interaction with DNA.

References

- 1. DNA binding by pixantrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pixantrone anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]

- 6. Binding of pixantrone to DNA at CpA dinucleotide sequences and bulge structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circular dichroism study of the interaction of mitoxantrone, ametantrone and their Pd(II) complexes with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of anticancer drug mitoxantrone with DNA hexamer sequence d-(CTCGAG)2 by absorption, fluorescence and circular dichroism spectroscopy [agris.fao.org]

Methodological & Application

Application Notes and Protocols for the Use of Pixantrone Hydrochloride in Murine Models of Non-Hodgkin Lymphoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Pixantrone hydrochloride in preclinical murine models of non-Hodgkin lymphoma (NHL). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this therapeutic agent.

Introduction

Pixantrone (tradename Pixuvri®) is an aza-anthracenedione, a type of antineoplastic agent, that is structurally related to anthracyclines. It has received conditional marketing approval in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[1][2] Pixantrone was developed to retain the anti-tumor activity of anthracyclines while minimizing their associated cardiotoxicity.[3][4] Preclinical studies in murine models have indeed suggested that Pixantrone has a more favorable cardiac safety profile compared to doxorubicin (B1662922) and mitoxantrone.[5]

The primary mechanism of action of Pixantrone is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][6] By intercalating into DNA and forming stable complexes with topoisomerase II, Pixantrone induces DNA double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Research also suggests that Pixantrone can induce mitotic perturbations and aberrant cell divisions, contributing to its cytotoxic effects.[7]

Key Experimental Protocols

The following protocols are based on established methodologies for in vivo cancer research and specific information gathered on Pixantrone.

Protocol 1: Murine Xenograft Model of Aggressive B-cell Lymphoma

This protocol describes the establishment of a subcutaneous xenograft model of aggressive B-cell lymphoma and subsequent treatment with this compound.

Materials:

-

Cell Line: SU-DHL-6 (human diffuse large B-cell lymphoma) or other appropriate NHL cell line.

-

Animals: 6-8 week old female severe combined immunodeficient (SCID) or similar immunocompromised mice.

-

This compound: Pharmaceutical grade.

-

Vehicle: Sterile 0.9% saline.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Matrigel: (Optional, for enhanced tumor take-rate).

-

Calipers: For tumor measurement.

-

Sterile syringes and needles.

Procedure:

-

Cell Culture: Culture SU-DHL-6 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase before implantation.

-

Cell Preparation for Implantation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or saline at a concentration of 5 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation and Administration: Prepare a stock solution of this compound in 0.9% saline. On the day of treatment, dilute the stock solution to the desired final concentration. Administer Pixantrone intravenously (IV) via the tail vein. A common clinical dosing schedule is on days 1, 8, and 15 of a 28-day cycle, which can be adapted for murine studies.[4]

-

Treatment and Monitoring: Treat the mice according to the predetermined dosing schedule. Continue to monitor tumor growth and body weight three times a week. Observe the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when the animals show signs of significant distress. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Survival Study

This protocol is designed to assess the effect of Pixantrone on the overall survival of tumor-bearing mice.

Materials:

-

Same as Protocol 1.

Procedure:

-

Tumor Model Establishment: Follow steps 1-5 from Protocol 1 to establish the tumor model and randomize the animals.

-

Treatment: Administer this compound or vehicle as described in Protocol 1.

-

Survival Monitoring: Monitor the mice daily for signs of morbidity and mortality. The primary endpoint is survival. Euthanize mice when they meet predefined endpoint criteria, such as excessive tumor burden, more than 20% body weight loss, or other signs of severe distress.

-

Data Analysis: Record the date of death or euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between treatment and control groups.

Data Presentation

Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vivo Antitumor Efficacy of Pixantrone in a SU-DHL-6 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 0.9% Saline, IV, weekly | 1850 ± 210 | 0 |

| Pixantrone | 5 mg/kg, IV, weekly | 980 ± 150 | 47 |

| Pixantrone | 10 mg/kg, IV, weekly | 550 ± 95 | 70 |

Note: The data presented in this table is representative and for illustrative purposes only.

Table 2: Survival Analysis of Pixantrone-Treated Mice Bearing SU-DHL-6 Tumors

| Treatment Group | Dose and Schedule | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle Control | 0.9% Saline, IV, weekly | 28 | 0 |

| Pixantrone | 10 mg/kg, IV, weekly | 45 | 61 |

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

Signaling Pathway of Pixantrone in Non-Hodgkin Lymphoma

Caption: Mechanism of action of Pixantrone leading to apoptosis in NHL cells.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for murine xenograft studies of Pixantrone in NHL.

References

- 1. Pixantrone: A Review in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone for the treatment of aggressive non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of Pixantrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and monitoring of Pixantrone for in vivo animal studies based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and toxicity of Pixantrone in various cancer models.

Recommended Dosage of Pixantrone for In Vivo Animal Studies

The appropriate dosage of Pixantrone can vary depending on the animal model, cancer type, and administration route. The following table summarizes reported dosages from preclinical studies. Researchers should consider these as starting points and perform dose-escalation studies to determine the optimal dose for their specific experimental conditions.

| Animal Model | Cancer Type/Model | Dosage | Administration Route | Dosing Schedule | Efficacy/Toxicity Notes |

| Mouse (SCID) | Solid Tumor Xenografts (e.g., Wilms tumor, embryonal rhabdomyosarcoma) | 7.5 mg/kg | Intravenous (IV) | Every 4 days for 3 doses (q4d x 3) | Modest in vivo activity; no toxicity observed at this dose. A complete response was seen in a Wilms tumor model.[1] |

| Mouse (CD1, female) | Doxorubicin-naïve and pre-treated (cardiotoxicity studies) | 27 mg/kg | Not specified | Once weekly for 3 weeks | Minimal cardiac changes observed.[2] |

| Mouse (juvenile) | Tolerability study | 15 or 27 mg/kg/day | Intraperitoneal (IP) | On Post-Natal-Days 10, 13, 17, 20, 35, 39, and 42 | All animals survived, in contrast to doxorubicin (B1662922) which induced significant mortality. |

| Rat (neonatal myocytes) | In vitro cardiotoxicity study | Not applicable (in vitro) | Not applicable | Not applicable | 10- to 12-fold less damaging to neonatal rat myocytes than doxorubicin or mitoxantrone (B413).[3][4] |

| Dog | Lymphoma (Mitoxantrone, a related drug) | 5.0 - 6 mg/m² | Intravenous (IV) | Every 21 days | Mitoxantrone showed a combined remission rate of 41%.[5][6] |

Note: Dosages for rats and dogs specifically for Pixantrone in in vivo cancer studies are not well-documented in the reviewed literature. Researchers are advised to consult studies on structurally related compounds like mitoxantrone and to conduct thorough dose-finding studies.

Experimental Protocols

Preparation and Administration of Pixantrone

Materials:

-

Pixantrone dimaleate powder

-

Sterile 0.9% saline solution for injection

-

Sterile vials and syringes

-

Appropriate personal protective equipment (PPE), including gloves and a lab coat

Protocol for Intravenous Administration in Mice:

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

-

Reconstitution:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

Place the mouse in a restraining device to allow access to the lateral tail vein.

-

To aid in visualization of the vein, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds.

-

-

Injection:

-

Disinfect the injection site with an alcohol swab.

-

Using a 27-30 gauge needle attached to a syringe containing the Pixantrone solution, carefully insert the needle into the lateral tail vein.

-

Slowly inject the desired volume. The maximum bolus injection volume for a mouse is typically 5 ml/kg.

-

If resistance is met, or swelling is observed, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.

-

-

Post-injection Care:

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Monitor the animal until it has fully recovered from anesthesia.

-

In Vivo Efficacy Assessment in a Murine Lymphoma Model

This protocol outlines a general procedure for evaluating the efficacy of Pixantrone in a mouse model of lymphoma.

-

Cell Culture and Implantation:

-

Culture a suitable lymphoma cell line (e.g., A20, EL4) under standard conditions.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or saline.

-

Inject a predetermined number of cells (e.g., 1 x 10⁶ cells) subcutaneously or intravenously into immunocompromised mice (e.g., SCID or NOD/SCID).

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

For subcutaneous models, monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

For disseminated models (intravenous injection), monitor for signs of disease progression, such as weight loss, hind-limb paralysis, or enlarged lymph nodes.

-

When tumors reach a palpable size (e.g., 100 mm³) or signs of disease are evident, randomize the animals into treatment and control groups.

-

-

Treatment Administration:

-

Administer Pixantrone to the treatment group according to the desired dosage and schedule (e.g., 7.5 mg/kg IV, q4d x 3).[1]

-

Administer the vehicle control (e.g., sterile saline) to the control group.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Continue to measure tumor volume in subcutaneous models. The percentage of tumor growth inhibition (% TGI) can be calculated.

-

Survival Analysis: Monitor the survival of all animals. Record the date of death or euthanasia when animals reach a predetermined endpoint (e.g., tumor volume > 2000 mm³, significant weight loss, or severe clinical signs). Plot Kaplan-Meier survival curves and perform statistical analysis.

-

Complete Response: In some cases, complete tumor regression may be observed.[1]

-

Histopathology: At the end of the study, collect tumors and other relevant organs for histological analysis to confirm the presence of lymphoma and to assess treatment effects.

-

Preclinical Toxicity Monitoring

Comprehensive toxicity monitoring is crucial to assess the safety profile of Pixantrone.

-

Clinical Observations:

-

Observe the animals daily for any clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.

-

Record food and water consumption.

-

-

Hematology:

-

Collect blood samples at baseline and at various time points during and after treatment.

-

Perform a complete blood count (CBC) to assess for myelosuppression, a known side effect of many chemotherapeutic agents. Key parameters include white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin levels.

-

-

Serum Chemistry:

-

Analyze serum samples to evaluate organ function. Key parameters include:

-

Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

-

Kidney function: Blood urea (B33335) nitrogen (BUN) and creatinine.

-

-

-

Cardiotoxicity Assessment:

-

Given the known cardiotoxicity of related anthracyclines, careful monitoring of cardiac function is recommended, although preclinical studies suggest Pixantrone has a better cardiac safety profile.[2]

-

Histopathology: At the end of the study, collect heart tissue for histopathological examination to look for signs of cardiomyopathy.

-

Cardiac Biomarkers: Consider measuring cardiac troponins in serum as indicators of cardiac damage.

-

-

Gross Pathology and Histopathology:

-

At the end of the study, perform a complete necropsy.

-

Collect and weigh major organs (e.g., liver, kidneys, spleen, heart).

-

Fix organs in 10% neutral buffered formalin for histopathological examination by a qualified pathologist.

-

Signaling Pathways of Pixantrone

Pixantrone exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase II and the formation of DNA adducts, both of which ultimately lead to apoptosis.

Topoisomerase II Inhibition Pathway

Pixantrone acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in apoptosis.

Pixantrone's inhibition of Topoisomerase II leads to apoptosis.

DNA Adduct Formation Pathway

In the presence of formaldehyde, Pixantrone can form covalent adducts with DNA.[7] This process, independent of topoisomerase II, also induces DNA damage and can lead to apoptosis.

Pixantrone forms DNA adducts, leading to apoptosis.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with Pixantrone.

Workflow for in vivo evaluation of Pixantrone.

References

- 1. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of mitoxantrone for the treatment of lymphoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of single-agent mitoxantrone as chemotherapy for relapsing canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Preparing and Storing Pixantrone Hydrochloride Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pixantrone, an aza-anthracenedione, is an antineoplastic agent that functions as a potent inhibitor of DNA topoisomerase II.[1][2] Structurally similar to mitoxantrone, it intercalates into DNA, stabilizes the topoisomerase II-DNA cleavage complex, and induces double-strand breaks, which ultimately leads to the inhibition of DNA replication and cell death.[3][4] These cytotoxic effects make Pixantrone a valuable compound for in vitro studies in cancer research, particularly in hematological malignancies.[5][6]

Proper preparation and storage of Pixantrone hydrochloride solutions are critical for ensuring experimental reproducibility and preserving the compound's stability and activity. These application notes provide detailed protocols for the solubilization, dilution, and storage of Pixantrone for use in cell culture applications.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized below.

Table 1: Solubility of this compound

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 100 mg/mL[1] | 179.36 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| Water | 100 mg/mL[1] | Not specified | |

| Ethanol | Insoluble[1] | Not applicable | |

| Sterile PBS | Stock solutions prepared[7] | Not specified | Used for preparing stock solutions in some studies.[7] |

Table 2: Recommended Storage Conditions

| Form | Solvent | Temperature | Duration | Additional Notes |

| Powder | Solid | 2°C to 8°C[8] | As per manufacturer's expiry date | Protect from light by keeping the vial in the outer carton.[8] |

| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months (standard practice) | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | PBS | -20°C[7] | Solutions made monthly in one study.[7] | Aliquot to avoid repeated freeze-thaw cycles. |

| Diluted Solution | Cell Culture Medium | 2°C to 8°C[8] | Should not be longer than 24 hours.[8] | Use immediately after preparation for best results. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculation: Determine the mass of this compound needed. The molecular weight of Pixantrone dimaleate (often the supplied salt) is 558.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.585 mg. Adjust calculations based on the specific salt form and desired volume.

-

Weighing: Carefully weigh the required amount of Pixantrone powder in a sterile microcentrifuge tube.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 5.585 mg of Pixantrone dimaleate.

-

Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be a clear, dark blue.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the concentrated stock solution to final concentrations for treating cells.

Materials:

-

10 mM Pixantrone stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM Pixantrone stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy when preparing low final concentrations, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM solution.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium needed for your experiment. For example, to make 10 mL of a 100 nM working solution from a 100 µM intermediate stock, add 10 µL of the 100 µM solution to 9.99 mL of medium.

-

Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation in the medium.

-

Application: Use the freshly prepared working solution to treat cells immediately. Ensure the final concentration of DMSO in the culture is non-toxic to the cells (typically ≤ 0.5%).

Protocol 3: Example Application - Cell Viability MTS Assay

This protocol provides an example of how to use Pixantrone solutions to assess its effect on cell proliferation.

Materials:

-

Cells of interest in culture

-

Opaque-walled 96-well plates

-

Pixantrone working solutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[3][9]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.

-

Treatment: Remove the medium and add 100 µL of the prepared Pixantrone working solutions (at various concentrations) to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]

-

MTS Addition: Add 20 µL of MTS reagent directly to each well.[10]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Read the absorbance at 490 nm using a multi-well spectrophotometer.[9][10]

-

Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Pixantrone solution preparation and use in cell culture.

Pixantrone's Mechanism of Action

Caption: Simplified signaling pathway for Pixantrone's cytotoxic effects.

Safety Precautions

Pixantrone is a cytotoxic agent and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powder and concentrated solutions in a chemical fume hood or biological safety cabinet to avoid inhalation of aerosols.

-